1-(3-Hydroxy-2-nitrophenyl)ethanone

Catalog No.
S730329
CAS No.
53967-72-9
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxy-2-nitrophenyl)ethanone

CAS Number

53967-72-9

Product Name

1-(3-Hydroxy-2-nitrophenyl)ethanone

IUPAC Name

1-(3-hydroxy-2-nitrophenyl)ethanone

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(11)8(6)9(12)13/h2-4,11H,1H3

InChI Key

BZNKOXMJWOAKKK-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]

Synonyms

1-(3-Hydroxy-2-nitrophenyl)-ethanone

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]

1-(3-Hydroxy-2-nitrophenyl)ethanone, also known as 3'-hydroxy-2'-nitroacetophenone, is an organic compound with the molecular formula C8H7NO4C_8H_7NO_4 and a molecular weight of 181.15 g/mol. It features a hydroxyl group and a nitro group on an aromatic ring, contributing to its unique reactivity and potential applications in various fields, including chemistry and biology . The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents.

Potential areas of research:

Based on the chemical structure of the molecule, it is possible that 1-(3-Hydroxy-2-nitrophenyl)ethanone could be explored in various scientific research fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with potential applications in various fields, such as pharmaceuticals or materials science.
  • Medicinal chemistry: Investigating its potential biological activity and developing it further as a lead compound for drug discovery.
  • Material science: Studying its properties and potential applications in the development of new materials.
  • There is no readily available information on published research specifically focused on 1-(3-Hydroxy-2-nitrophenyl)ethanone.
  • Further research is needed to understand its potential applications and properties.

Finding more information:

  • Scientific databases like PubChem () and SciFinder can be helpful for searching for relevant research articles or patents related to this compound.
  • Consulting with researchers in organic chemistry, medicinal chemistry, or material science might provide more insights into potential research applications of 1-(3-Hydroxy-2-nitrophenyl)ethanone.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group via reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other substituents using halogens or alkylating agents.
  • Condensation Reactions: The ethanone moiety can react with aldehydes or ketones to form larger molecules, which are useful in synthetic organic chemistry .

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 1-(3-Hydroxy-2-nitrophenyl)ethanone exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, which may lead to therapeutic applications. Studies have shown that the nitro group can be reduced to form reactive intermediates that may affect cellular components, influencing biological pathways .

The synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone can be accomplished through various methods:

  • Nitration of 3-Hydroxyacetophenone: This method involves treating 3-hydroxyacetophenone with nitrating agents like nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the appropriate position on the aromatic ring.
  • Reduction Reactions: Subsequent reduction of the nitro group can yield derivatives with altered biological activity.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving acetophenone derivatives and aldehydes .

These methods underscore its utility in synthetic organic chemistry.

1-(3-Hydroxy-2-nitrophenyl)ethanone has numerous applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Ongoing research explores its potential as an intermediate in drug synthesis, particularly for compounds with antimicrobial and anti-inflammatory properties.
  • Industrial Use: It is utilized in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups .

Interaction studies have focused on the compound's mechanism of action at the molecular level. The hydroxy and nitro groups significantly influence its reactivity, allowing it to participate in various biochemical interactions. For example, the reduction of the nitro group leads to products that may have enhanced biological activity or altered pharmacological profiles. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with 1-(3-Hydroxy-2-nitrophenyl)ethanone, each exhibiting unique properties:

Compound NameCAS NumberKey Features
1-(2-Hydroxy-3-nitrophenyl)ethanone28177-69-7Hydroxy and nitro groups in different positions
3'-Hydroxy-2'-nitroacetophenone53967-72-9Similar functional groups but distinct spatial arrangement
4'-Hydroxy-3'-nitroacetophenone6322-56-1Different positioning of functional groups
1-(2-Hydroxy-5-nitrophenyl)ethanone1450-76-6Variation in hydroxyl and nitro positioning
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone70978-54-0Incorporation of bromine affecting reactivity

These compounds illustrate how variations in functional groups' positions can lead to differences in chemical behavior and applications, emphasizing the uniqueness of 1-(3-Hydroxy-2-nitrophenyl)ethanone within this family of compounds .

XLogP3

1.6

Wikipedia

1-(3-Hydroxy-2-nitrophenyl)ethanone

Dates

Modify: 2023-08-15

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